1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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Overview
Description
1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxadiazole ring bearing a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Sulfonylation: The final step involves the sulfonylation of the piperidine nitrogen with 4-methoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity.
Piperidine derivatives: Various piperidine-based compounds with different substituents.
Uniqueness
1-(4-Methoxybenzenesulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is unique due to its combination of a piperidine ring, an oxadiazole ring, and the presence of both methoxy and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O4S/c1-30-17-6-8-18(9-7-17)32(28,29)27-12-10-15(11-13-27)20-25-19(26-31-20)14-2-4-16(5-3-14)21(22,23)24/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYBBMJXJLKKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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